1,6-dihydropyridin-2(3H)-one
Overview
Description
1,6-Dihydropyridin-2(3H)-one is a heterocyclic compound that belongs to the class of dihydropyridines It is characterized by a six-membered ring containing one nitrogen atom and a carbonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydropyridin-2(3H)-one can be synthesized through several methods. One common approach is the Castagnoli-Cushman reaction, which involves the three-component reaction of 3-arylglutaconic acids, primary amines, and aromatic aldehydes . This method allows for the formation of 1,4,6-trisubstituted derivatives of this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydropyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridin-2-one derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridin-2-one derivatives.
Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1,6-Dihydropyridin-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,6-dihydropyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,6-Dihydropyridin-2(3H)-one can be compared with other similar compounds, such as:
2,6-Dihydroxypyridine: This compound has hydroxyl groups at the second and sixth positions, making it more hydrophilic.
2,6-Dichloropyridine: This compound has chlorine atoms at the second and sixth positions, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a carbonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dihydro-1H-pyridin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1-2H,3-4H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUVFNHLFBRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467137 | |
Record name | 2(1H)-Pyridinone, 3,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-77-1 | |
Record name | 2(1H)-Pyridinone, 3,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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